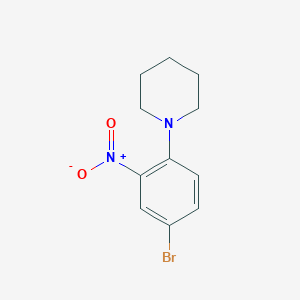

1-(4-Bromo-2-nitrophenyl)piperidine

描述

Significance of the Piperidine (B6355638) Moiety in Organic Synthesis and Heterocyclic Chemistry

The piperidine structure is a prevalent feature in numerous natural products, particularly alkaloids, and is a key building block in the synthesis of many pharmaceutical agents. wikipedia.orgijnrd.org Its utility in organic synthesis is multifaceted. The nitrogen atom within the ring imparts basic and nucleophilic properties, allowing it to participate in a wide range of chemical reactions, including alkylation, acylation, and cyclization. fiveable.me This reactivity makes piperidine and its derivatives valuable as intermediates in complex synthetic pathways. nih.gov

Furthermore, the piperidine ring is frequently employed as a protecting group for amines. This strategy involves temporarily incorporating the piperidine moiety to shield a reactive amine group from unwanted reactions, allowing for selective transformations at other sites within a molecule. The piperidine can then be removed under mild conditions, restoring the original amine functionality. fiveable.me The high solubility of piperidine in both water and various organic solvents further enhances its utility in diverse chemical processes. solubilityofthings.com

Contextualization of Halogenated and Nitro-Substituted Aromatics in Chemical Reactivity

The reactivity of an aromatic ring is significantly influenced by the nature of its substituents. Halogens and nitro groups are potent electron-withdrawing groups that alter the electron density of the aromatic system. The nitro group, in particular, deactivates the aromatic ring towards electrophilic aromatic substitution due to its strong electron-withdrawing resonance and inductive effects. quora.commasterorganicchemistry.com This deactivation makes reactions like nitration and halogenation more challenging but also directs incoming electrophiles to specific positions. youtube.com

Conversely, the presence of strong electron-withdrawing groups, such as a nitro group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr). mdpi.com In this type of reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group, often a halogen. mdpi.comquora.com The nitro group is particularly effective at stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby facilitating the substitution process. quora.com The position of the halogen relative to the nitro group is crucial, with halogens at the ortho and para positions being the most susceptible to substitution. mdpi.com

Research Landscape of N-Arylated Piperidine Systems

N-arylpiperidines, which feature a direct bond between the piperidine nitrogen and an aromatic ring, are a critical scaffold in the development of pharmaceuticals and agrochemicals. tandfonline.com These compounds exhibit a broad spectrum of biological activities. tandfonline.comnih.gov Consequently, the development of efficient synthetic methods for creating the C-N bond between the piperidine and aryl group is an active area of research. nih.gov

Prominent methods for N-arylation include transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. tandfonline.com These reactions have proven to be powerful tools for constructing N-arylpiperidine systems from aryl halides and piperidine. Research also explores other synthetic routes, including multicomponent reactions and metal-free approaches, to improve efficiency, cost-effectiveness, and substrate scope. tandfonline.comresearchgate.net The study of compounds like 1-(4-bromo-2-nitrophenyl)piperidine contributes to this landscape, providing insights into the synthesis and reactivity of N-arylated piperidines bearing specific functional groups. nih.govresearchgate.net

Chemical Compound Focus: this compound

This compound, with the chemical formula C₁₁H₁₃BrN₂O₂, is a substituted N-arylpiperidine that embodies the chemical principles discussed above. chemicalbook.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 5465-66-7 chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₁₁H₁₃BrN₂O₂ chemicalbook.com |

| Molecular Weight | 285.14 g/mol chemicalbook.com |

| InChI Key | MOAYDALUWCNSSG-UHFFFAOYSA-N uni.lu |

| SMILES | C1CCN(CC1)C2=C(C=C(C=C2)Br)N+[O-] uni.lu |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. chemicalbook.com In a common procedure, a starting material like 1,4-dibromo-2-nitrobenzene (B110544) or 2,5-dibromonitrobenzene is reacted with piperidine. chemicalbook.comprepchem.com The electron-withdrawing nitro group activates the carbon atom attached to the bromine at the ortho position for nucleophilic attack by the piperidine nitrogen. The reaction is often carried out in a suitable solvent and may require heating. chemicalbook.comprepchem.com

The resulting molecule, this compound, is itself a useful synthetic intermediate. The presence of the bromo and nitro functionalities offers avenues for further chemical transformations. For instance, the nitro group can be reduced to an amine, and the bromine atom can participate in various cross-coupling reactions, making it a versatile building block for more complex molecules. nih.govresearchgate.net

Table 2: Physical Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-(4-Nitrophenyl)piperidine | C₁₁H₁₄N₂O₂ | 206.24 | - |

| 1-(4-Nitrophenyl)piperazine | C₁₀H₁₃N₃O₂ | 207.23 | 131-133 sigmaaldrich.com |

| 1-(4-Bromo-2-methylphenyl)piperidine | C₁₂H₁₆BrN | 254.17 | - |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-bromo-2-nitrophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c12-9-4-5-10(11(8-9)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAYDALUWCNSSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282417 | |

| Record name | 1-(4-bromo-2-nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-66-7 | |

| Record name | 1-(4-Bromo-2-nitrophenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-2-nitrophenyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC25823 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-bromo-2-nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-BROMO-2-NITROPHENYL)-PIPERIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Bromo 2 Nitrophenyl Piperidine and Analogous Structures

Direct N-Arylation Approaches

Direct N-arylation stands as the most common strategy for synthesizing 1-(4-bromo-2-nitrophenyl)piperidine and related structures. This is largely due to the reactivity of the substituted phenyl ring.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The SNAr mechanism is a principal pathway for the synthesis of this compound, often favored when electron-withdrawing groups are present on the aromatic ring. wikipedia.org A general procedure involves reacting a suitable aryl halide with piperidine (B6355638), often in the presence of a base like potassium carbonate or cesium carbonate in a polar aprotic solvent such as DMF or DMSO. chemicalbook.com

The SNAr reaction proceeds through a two-step addition-elimination mechanism. pressbooks.pub Initially, the nucleophile, in this case, piperidine, attacks the electrophilic carbon atom of the aromatic ring that bears the leaving group. wikipedia.orgpressbooks.pub This initial attack is typically the rate-determining step. stackexchange.com The attack results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org This intermediate is characterized by the temporary loss of aromaticity in the ring. wikipedia.org

In the subsequent step, the leaving group, such as a halide, is expelled, and the aromaticity of the ring is restored, yielding the final N-arylated piperidine product. pressbooks.pub The stability of the Meisenheimer complex is a crucial factor influencing the reaction rate. wikipedia.org Studies have shown that the nature of the amine nucleophile can influence the reaction, with some reactions exhibiting base catalysis. acs.org Computational studies suggest that for some systems, the reaction may proceed via a concerted mechanism where bond formation and bond-breaking occur simultaneously, though the classical two-step mechanism is more common. researchgate.netstrath.ac.ukresearchgate.net

The presence of both a nitro group and a bromo substituent significantly influences the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack. echemi.comquora.comquora.com The nitro group, being a strong electron-withdrawing group through both inductive (-I) and resonance (-M or -R) effects, powerfully activates the ring towards nucleophilic substitution. wikipedia.orgstackexchange.combyjus.com This activation is most effective when the nitro group is positioned ortho or para to the leaving group, as this allows for direct delocalization and stabilization of the negative charge in the Meisenheimer intermediate. wikipedia.orgpressbooks.pubstackexchange.comlibretexts.org

The bromine atom, while also electron-withdrawing through its inductive effect, is less activating than the nitro group. stackexchange.com In the context of 1,4-dibromo-2-nitrobenzene (B110544), the nitro group is the primary activating group, enhancing the electrophilicity of the carbon atoms at the ortho and para positions relative to it. stackexchange.com

The kinetics of SNAr reactions are significantly impacted by the nature of the substituents on the aromatic ring. The rate of reaction is generally second order, depending on the concentrations of both the aryl halide and the nucleophile. nih.gov Electron-withdrawing groups like the nitro group increase the reaction rate by stabilizing the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the first, rate-determining step. stackexchange.combyjus.com

Thermodynamically, the formation of the N-arylated product is generally favorable, especially with highly activated substrates. The stability of the final product relative to the reactants drives the reaction forward. Computational studies have been employed to investigate the thermodynamic and kinetic aspects of SNAr reactions, providing insights into the reaction pathways and the stability of intermediates and transition states. researchgate.netresearchgate.net The leaving group ability also plays a role, with fluoride (B91410) often being the best leaving group in SNAr reactions (F > Cl ≈ Br > I), which is the reverse of the trend seen in SN1 and SN2 reactions. strath.ac.uknih.gov

In di- or poly-substituted aromatic rings, the position of nucleophilic attack is governed by the electronic effects of the substituents. In substrates like 1-bromo-4-chloro-2-nitrobenzene, the nitro group directs the incoming nucleophile to the positions ortho and para to it. stackexchange.com Therefore, substitution will preferentially occur at the carbon bearing the halogen that is either ortho or para to the nitro group.

When two different halogens are present, the one that is a better leaving group under the specific reaction conditions and is more activated by the electron-withdrawing group will be substituted. In the case of 1,4-dibromo-2-nitrobenzene, piperidine will preferentially attack the carbon at position 1 (para to the nitro group) or position 4 (ortho to the nitro group). The relative reactivity of these positions can be influenced by steric factors and the precise electronic stabilization of the corresponding Meisenheimer complexes. nih.govstackexchange.com Computational methods can be used to predict the regioselectivity by calculating the relative stabilities of the isomeric intermediates. nih.gov

Metal-Catalyzed Coupling Reactions

While SNAr is a common method, metal-catalyzed cross-coupling reactions provide an alternative route for the N-arylation of piperidine. These reactions often employ palladium, copper, or nickel catalysts to facilitate the formation of the C-N bond. google.comresearchgate.net For instance, the coupling of an aryl halide with piperidine can be achieved using a palladium catalyst, though this can be expensive for industrial applications. google.com Copper-catalyzed reactions have also been developed for the α-arylation of related nitroalkanes. nih.gov Nickel-catalyzed amination of aryl chlorides has also been reported as an effective method. researchgate.net

Synthesis via Ring Formation of the Piperidine Moiety

An alternative synthetic strategy involves forming the piperidine ring from an acyclic precursor that already contains the 4-bromo-2-nitrophenyl group. This approach often relies on intramolecular cyclization reactions.

Intramolecular reactions offer an efficient way to construct cyclic systems like piperidine, often with high regio- and stereocontrol.

In this approach, the nitro group on the aromatic ring serves a dual purpose: first as an electronic-directing group and subsequently as a precursor to the nucleophilic amine that triggers cyclization. A general method involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization. nih.gov

Various methods can achieve this transformation. A recently developed technique involves a base-mediated reductive cyclization of a ketone tethered to a nitrobenzene (B124822) moiety. acs.org Another innovative approach is the photo-induced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds, which proceeds under mild, catalyst-free conditions using visible light. rsc.org Electrochemically driven reductive cyclization of o-nitroanilines also provides an efficient, environmentally friendly route to fused N-heterocycles through a tandem nitro reduction and C-H amination process. rsc.org These methods highlight the versatility of the nitro group as a masked amine for constructing complex heterocyclic structures.

Radical cyclizations are a powerful tool for constructing five- and six-membered rings. organic-chemistry.org The synthesis of piperidines can be achieved via the intramolecular cyclization of α-aminoalkyl radicals onto a suitably positioned double bond. rsc.orgarkat-usa.org The key step is the regioselective 6-exo cyclization of a radical to form the six-membered ring. nih.gov

These reactions are typically initiated by forming a radical from a precursor, such as an aryl halide, using photoredox catalysis or a classical radical initiator system like AIBN with tributyltin hydride. nih.govnih.gov For example, spirocyclic piperidines can be constructed from linear aryl halide precursors using a strongly reducing organic photoredox catalyst. nih.gov This method involves the formation of an aryl radical, which then undergoes regioselective cyclization. nih.gov Other approaches use cobalt or iridium catalysts to activate alkyl bromides for reductive radical conjugate additions. organic-chemistry.org The choice of radical precursor and reaction conditions can significantly influence the diastereoselectivity of the resulting piperidine ring. organic-chemistry.org

Intramolecular Cyclization Pathways

Electrophilic and Nucleophilic Cyclization Methods

The formation of the piperidine ring attached to the bromonitrophenyl unit can be achieved through cyclization reactions, although direct examples for this compound are not prevalent in the reviewed literature. Generally, such syntheses would fall under the broader category of nucleophilic aromatic substitution (SNAr), where the piperidine acts as a nucleophile.

A common pathway to synthesize the target compound, this compound, involves the reaction of piperidine with a suitable precursor like 4-bromo-1-fluoro-2-nitrobenzene. chemicalbook.com In this nucleophilic aromatic substitution, the fluorine atom, which is activated by the electron-withdrawing nitro group at the ortho position, is displaced by the secondary amine of piperidine. echemi.comquora.comquora.com The presence of the nitro group is crucial as it deactivates the benzene (B151609) ring, making it susceptible to nucleophilic attack. echemi.comquora.comquora.com The reaction is typically carried out in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (CsCO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com The temperature for this reaction can range from room temperature (25°C) to 120°C, with reaction times between 2 and 12 hours. chemicalbook.com

While direct electrophilic cyclization to form the substituted phenylpiperidine is less common, analogous radical cyclization methods have been used to create substituted piperidines. nih.gov For instance, 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters is a known method for synthesizing 2,4,5-trisubstituted piperidines. nih.gov

Multi-Component Reactions Incorporating the Bromonitrophenyl Unit

Multi-component reactions (MCRs) offer an efficient pathway for synthesizing complex molecules in a single step. While specific MCRs for the direct synthesis of this compound are not explicitly detailed, the 4-bromo-2-nitrophenyl moiety is a viable component for such reactions. For example, derivatives like 2-bromo-4-nitroaniline (B50497) can be used in diazotization-coupling reactions to create more complex structures. This process starts with the diazotization of the aniline (B41778) using sodium nitrite (B80452) and an acid, followed by coupling with another aromatic component.

Precursor Synthesis and Functional Group Interconversions for the 4-Bromo-2-nitrophenyl Moiety

The synthesis of the core 4-bromo-2-nitrophenyl structure relies on fundamental aromatic substitution reactions and strategic manipulation of directing groups.

Synthesis of Halogenated and Nitrated Benzene Derivatives

The precursors for this compound are typically halogenated and nitrated benzene derivatives. Key starting materials include 1,4-dibromo-2-nitrobenzene and 4-bromo-1-fluoro-2-nitrobenzene. chemicalbook.comontosight.ai

The synthesis of 1,4-dibromo-2-nitrobenzene is generally achieved through the nitration of 1,4-dibromobenzene. ontosight.ai The synthesis of 4-bromo-1-fluoro-2-nitrobenzene can be more complex. One documented method starts from 3-fluoro-2-nitrobenzoic acid, which undergoes a catalyzed reaction with reagents including bismuth(III) nitrate (B79036) pentahydrate, sodium bromide, and copper(II) oxide in DMSO at high temperatures. guidechem.com Another key precursor, 4-bromo-2-nitroaniline , can be synthesized by the bromination of 2-nitroaniline (B44862). guidechem.com An alternative route involves the nitration of 4-bromoacetanilide, followed by the hydrolysis of the acetanilide (B955) group to yield 4-bromo-2-nitroaniline. prepchem.com

| Precursor Compound | Starting Material(s) | Key Reagents | Typical Yield |

|---|---|---|---|

| 1,4-Dibromo-2-nitrobenzene | 1,4-Dibromobenzene | Nitrating mixture (e.g., HNO₃/H₂SO₄) | - |

| 4-Bromo-1-fluoro-2-nitrobenzene | 3-Fluoro-2-nitrobenzoic acid | Bi(NO₃)₃·5H₂O, NaBr, CuO, Pd(PPh₃)₄ | - |

| 4-Bromo-2-nitroaniline | 2-Nitroaniline | KBr, H₂SO₄, NaClO₃ | - |

| 4-Bromo-2-nitroaniline | 4-Bromoacetanilide | HNO₃, then HCl (hydrolysis) | 57% (hydrolysis step) prepchem.com |

Strategic Manipulation of Nitro and Bromo functionalities

The relative positions of the nitro and bromo groups on the benzene ring are critical for the desired reactivity and are dictated by the principles of electrophilic aromatic substitution. youtube.com

Nitration of Bromobenzene (B47551) : When bromobenzene undergoes nitration (using a mixture of nitric acid and sulfuric acid), the bromine atom acts as an ortho-, para-director. savitapall.comyoutube.com This leads to a mixture of 1-bromo-2-nitrobenzene (B46134) and 1-bromo-4-nitrobenzene (B128438). savitapall.com The para isomer is typically the major product and can be separated from the ortho isomer by methods like recrystallization. savitapall.com To achieve high para-selectivity, specialized catalytic systems, such as using Hβ zeolite with nitrogen dioxide, have been developed, achieving up to 91.7% selectivity for the para product. researchgate.net

Bromination of Nitrobenzene : Conversely, if nitrobenzene is brominated, the nitro group, being a strong deactivating and meta-directing group, will direct the incoming bromine atom to the meta position. youtube.com This results in the formation of 1-bromo-3-nitrobenzene. Therefore, to obtain the 4-bromo-2-nitro substitution pattern, one cannot simply brominate nitrobenzene.

The order of these reactions is paramount. To synthesize a precursor like 4-bromo-2-nitrotoluene, for example, a multi-step synthesis is required that considers the directing effects of each substituent at each stage. libretexts.orgyoutube.com For the synthesis of this compound, a precursor where the bromo and nitro groups are in a 1,3-relationship relative to each other (positions 4 and 2 respectively) is needed. This is typically achieved by starting with an ortho/para directing group, performing the substitution, and then introducing the second group. For instance, nitrating bromobenzene gives the desired 1-bromo-4-nitrobenzene, which has the correct para relationship. savitapall.com Subsequent reactions would then be required to introduce the functionality needed for the piperidine substitution.

The reactivity of the resulting bromonitrobenzene isomer in nucleophilic aromatic substitution is also highly dependent on the substituent positions. The para-isomer (1-bromo-4-nitrobenzene) is more reactive towards nucleophiles than the meta-isomer because the electron-withdrawing nitro group can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, which is not possible for the meta-isomer. stackexchange.com

Advanced Reaction Mechanism Investigations

Detailed Mechanistic Elucidation of Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 1-(4-Bromo-2-nitrophenyl)piperidine is a prime illustration of a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is fundamental in organic synthesis, involving the replacement of a leaving group on an aromatic ring by a nucleophile. The reaction is significantly facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group, which activate the aromatic ring towards nucleophilic attack. libretexts.org

The identity of the leaving group profoundly impacts the rate of SNAr reactions. Halogens are common leaving groups, and their propensity to depart is linked to their electronegativity and the strength of the carbon-halogen bond. In studies involving dihalonitrobenzenes, the relative reactivity of different halogens, a phenomenon termed the "element effect," has been extensively investigated. nih.gov For reactions with piperidine (B6355638), the typical reactivity order is F > Cl > Br > I. nih.govnih.gov This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond, rendering the attached carbon more electrophilic and susceptible to the initial, rate-determining nucleophilic attack. stackexchange.com The subsequent cleavage of the carbon-halogen bond is a faster step. nih.gov

Table 1: Relative Rates and Activation Parameters for the Reaction of 1-Substituted-2,4-dinitrobenzenes with Piperidine in Methanol at 20°C. nih.gov

| Leaving Group (L) | Overall Rate Constant (M⁻¹s⁻¹) | Relative Rate | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol/K) |

| Fluoro | 3.50 | 1613 | 16.6 | 5.3 | -37.7 |

| Nitro | 1.00 | 461 | 17.3 | 5.9 | -38.4 |

| Chloro | 0.00970 | 4 | 20.0 | - | - |

| Bromo | - | - | - | - | - |

| Iodo | - | - | - | - | - |

Note: Data for Bromo and Iodo were not provided in the primary source.

The choice of solvent is a critical factor that governs the kinetics and mechanism of SNAr reactions. rsc.orgacs.orgnih.govnih.govnih.gov Generally, the reaction rate between a nucleophile and an aryl halide is significantly accelerated in polar aprotic solvents such as DMSO, DMF, and acetonitrile (B52724), as compared to protic solvents like alcohols. researchgate.netpsu.edu This enhancement is due to the ability of polar aprotic solvents to effectively solvate the cation of the nucleophile while poorly solvating the anion, thereby increasing its reactivity. researchgate.net Conversely, protic solvents can form hydrogen bonds with the nucleophile, stabilizing it and diminishing its nucleophilicity. psu.edu The polarity of the solvent also influences the stability of the Meisenheimer complex; more polar solvents can better stabilize this charged intermediate, which lowers the activation energy and speeds up the reaction. nih.gov The impact of the solvent on the reaction rate can be dramatic, with rate constants differing by several orders of magnitude across various solvents. psu.edursc.org

Table 2: Second-Order Rate Coefficients for the Reaction of 1-Fluoro-2,4-dinitrobenzene with Piperidine in Various Aprotic Solvents at 15°C. psu.edu

| Solvent | k (M⁻¹s⁻¹) |

| Toluene | Increases with [Piperidine] |

| Benzene (B151609) | Increases with [Piperidine] |

| Dioxane | Increases with [Piperidine] |

| Trichloroethane (TCE) | Increases with [Piperidine] |

| Tetrahydrofuran (THF) | Increases with [Piperidine] |

| Chlorobenzene | Increases with [Piperidine] |

| Ethyl acetate | Increases with [Piperidine] |

| Chloroform | Almost insensitive to [Piperidine] |

| Dichloromethane (DCM) | Increases with [Piperidine] |

| Acetone | Increases with [Piperidine] |

| Acetonitrile | Almost insensitive to [Piperidine] |

| Nitromethane | Almost insensitive to [Piperidine] |

Base catalysis is a common and effective strategy for accelerating SNAr reactions. acs.orgnih.govresearchgate.net In the reaction of piperidine with a dihalonitrobenzene, piperidine itself can function as a base. However, the introduction of a stronger, non-nucleophilic base can lead to a significant increase in the reaction rate. researchgate.net The base can deprotonate the piperidine, thereby enhancing its nucleophilicity. In an alternative mechanism, known as specific base catalysis, the base can facilitate the removal of a proton from the Meisenheimer complex in a subsequent fast step, which can occasionally become the rate-determining step. nih.gov The selection of the base and its concentration are crucial parameters that can be fine-tuned to optimize the reaction yield and rate. chemicalbook.com The catalytic effect is especially prominent when dealing with a weaker nucleophile or a less activated aromatic substrate. acs.org

Mechanism of Nitro Group Transformations

The nitro group in this compound can be efficiently reduced to an amino group, yielding 4-bromo-2-(piperidin-1-yl)aniline. This transformation is a synthetically valuable process as it introduces a versatile amino functionality that can be subjected to further chemical modifications. A wide array of reducing agents can be utilized for this purpose. sioc-journal.cnsemanticscholar.orguctm.edu

Commonly employed methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or through transfer hydrogenation with reagents like hydrazine (B178648) or ammonium (B1175870) formate. sioc-journal.cnrsc.orggoogle.comgoogle.com Chemical reducing agents like tin(II) chloride (SnCl2) in the presence of hydrochloric acid or iron powder in acetic acid are also highly effective. semanticscholar.orgcommonorganicchemistry.comresearchgate.netacsgcipr.org The choice of the reducing agent often depends on the presence of other functional groups within the molecule and the desired reaction conditions. semanticscholar.orgacsgcipr.org The mechanism of nitro group reduction is a multi-step process that proceeds through various intermediates, including nitroso and hydroxylamino species, before the final amino product is formed. google.com

Table 3: Common Reagents for the Reduction of Aromatic Nitro Compounds.

| Reducing Agent | Typical Conditions | Notes |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | H₂ gas, solvent (e.g., ethanol, ethyl acetate) | Highly efficient and clean method. sioc-journal.cn |

| Tin(II) Chloride (SnCl₂) | HCl, ethanol/water | A classic and reliable method. semanticscholar.orgcommonorganicchemistry.comacsgcipr.org |

| Iron (Fe) | Acetic acid or NH₄Cl | An inexpensive and effective reagent. |

| Transfer Hydrogenation (e.g., Hydrazine, Ammonium formate) | Pd/C, solvent (e.g., methanol) | Avoids the need for high-pressure hydrogen gas. |

Interconversion of Nitro and Other Nitrogenous Functional Groups

The nitro group of this compound is a key functional group that can undergo various transformations, most notably reduction to an amino group. This conversion is a critical step in the synthesis of various heterocyclic compounds, such as benzimidazoles, which have significant biological activity. pcbiochemres.compcbiochemres.com The reduction of the nitro group in ortho-nitroaniline derivatives, a class of compounds to which this compound belongs, is a well-established synthetic strategy.

Several reducing agents can be employed for this transformation. For instance, a combination of zinc dust and sodium bisulfite in water has been shown to be an effective and environmentally friendly method for the reductive cyclocondensation of 2-nitroanilines with aldehydes to form benzimidazoles. pcbiochemres.compcbiochemres.com This method is noted for its simplicity, cost-effectiveness, and high yields. pcbiochemres.com Another effective catalyst is stannous chloride dihydrate (SnCl₂·2H₂O) in ethanol, which facilitates the reductive cyclization of 2-nitro-5-substituted aniline (B41778) Schiff bases to yield 2,5-disubstituted benzimidazoles at room temperature. rhhz.net The proposed mechanism involves the initial reduction of the nitro group to an amino group, followed by intramolecular cyclization. rhhz.net

Gold-catalyzed reactions have also been explored for the synthesis of benzimidazoles from 2-nitroanilines using carbon dioxide and hydrogen, with Au/TiO₂ showing the best performance. rsc.org The mechanism proceeds through the hydrogenation of the 2-nitroaniline (B44862) to o-phenylenediamine, which then undergoes cyclization. rsc.org Additionally, sodium dithionite (B78146) has been used as a reducing agent in the synthesis of 2-substituted benzimidazoles from o-nitroanilines and various aryl aldehydes at room temperature, providing good yields under mild conditions. researchgate.net

The choice of reducing agent can influence the reaction pathway and the final product. These reduction reactions highlight the versatility of the nitro group as a precursor to other nitrogenous functionalities, enabling the synthesis of a diverse range of compounds.

Reactivity Profiles of the Piperidine Nitrogen in N-Arylated Systems

The nitrogen atom in the piperidine ring of this compound exhibits nucleophilic character, which is influenced by the electronic properties of the attached N-aryl group. The presence of the electron-withdrawing nitro group on the phenyl ring decreases the electron density on the piperidine nitrogen, thereby reducing its basicity and nucleophilicity compared to unsubstituted piperidine. learncbse.in In general, the lone pair of electrons on the nitrogen atom of N-arylated piperidines, such as this compound, can be delocalized over the benzene ring, which further diminishes its availability for protonation or reaction with electrophiles. learncbse.in

Despite this deactivation, the piperidine nitrogen can still participate in various reactions. For example, it can act as a nucleophile in substitution reactions. The reactivity of the piperidine nitrogen is a crucial factor in the synthesis of N-arylpiperidine derivatives, which are prevalent motifs in many pharmaceutical compounds. chemistryviews.orgchemrxiv.org The synthesis of these compounds often involves the reaction of a pyridine (B92270) derivative with an aniline, followed by reduction. chemistryviews.orgchemrxiv.org

The nucleophilicity of amines, including piperidine and its derivatives, has been extensively studied. The nucleophilicity is influenced by factors such as basicity, polarizability, and solvent effects. While there is often a correlation between nucleophilicity and basicity, it is not always a linear relationship. uni-muenchen.de The piperidine nitrogen's reactivity can be modulated by the substituents on the aryl ring.

Influence of Substituent Effects on Reaction Selectivity and Rate

The Yukawa-Tsuno equation is an extension of the Hammett equation that accounts for enhanced resonance effects in reactions where a significant charge develops in the transition state. wikipedia.org For nucleophilic substitution reactions involving N-arylated systems, the electronic nature of the substituents on the aryl ring can significantly impact the reaction rate. For example, in the piperidinolysis of substituted phenyl benzenesulfonates, a linear Yukawa-Tsuno plot was obtained, indicating a stepwise mechanism with resonance stabilization of the transition state by electron-donating groups. psu.edu

In the context of this compound, the bromo and nitro substituents are electron-withdrawing groups. These groups decrease the electron density on the phenyl ring, making it more susceptible to nucleophilic attack. Conversely, they decrease the nucleophilicity of the piperidine nitrogen. The quantitative effect of these substituents could be estimated using their respective Hammett constants (σ).

Table 1: Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

|---|---|---|

| -Br | 0.39 | 0.23 |

This table presents standard Hammett constants for the bromo and nitro groups. The actual electronic effect in a specific molecule can be influenced by interactions between substituents.

Steric hindrance, the spatial arrangement of atoms that hinders a chemical reaction, is a critical factor influencing the regioselectivity of reactions involving this compound. The ortho-nitro group, in particular, can sterically shield the piperidine nitrogen and the adjacent position on the phenyl ring, directing incoming reagents to other positions. youtube.com

In electrophilic aromatic substitution reactions, the bulky piperidine group and the ortho-nitro group can influence the position of further substitution on the phenyl ring. For instance, in the nitration of aniline, the presence of the amino group, which is less bulky than a piperidino group, still leads to a significant amount of the meta-substituted product due to the formation of the anilinium ion under acidic conditions. learncbse.in

The steric bulk of substituents can also affect reaction rates. Studies on sterically hindered anilines have shown that bulky groups can significantly slow down reactions at the amino group. rsc.orgnih.gov In the case of this compound, the piperidine ring itself introduces considerable steric bulk around the C-N bond axis.

Regioselectivity is also a key consideration in nucleophilic aromatic substitution reactions used to synthesize N-arylpiperidines. The position of the leaving group and the electronic nature of other substituents on the aromatic ring determine where the nucleophile will attack. In some cases, unexpected rearrangements, such as nitro-group migration, have been observed in reactions of halo-nitropyridines with amines, highlighting the complex interplay of electronic and steric factors that govern regioselectivity. clockss.org The size of the substituent can drive the reaction pathway, as a larger group can create electronic repulsion that hinders the approach of a reactant. chemrxiv.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are employed to describe the distribution of electrons within a molecule and to understand its stability and reactivity.

Density Functional Theory (DFT) Calculations for Optimized Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common practice to optimize the geometry of a molecule to find its most stable conformation (lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For 1-(4-Bromo-2-nitrophenyl)piperidine, DFT calculations would yield key geometrical parameters such as bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for all subsequent computational analyses.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions typically denote areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. An MEP map of this compound would highlight the electrophilic and nucleophilic sites, providing a guide to its reactive behavior.

Natural Bond Orbital (NBO) Analysis of Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and hyperconjugative interactions within a molecule. Hyperconjugation involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital, which contributes to the stability of the molecule. NBO analysis provides a detailed picture of these interactions, quantifying their energetic contributions. For this compound, this analysis would elucidate the intramolecular charge transfer and the stabilizing effects of hyperconjugation between different parts of the molecule.

Atoms in Molecules (AIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) Investigations

The Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms and the nature of the chemical bonds between them (ionic, covalent, etc.). The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are also methods that analyze electron localization in a molecule. They provide a visual representation of bonding, lone pairs, and atomic shells. For this compound, these analyses would offer a deeper understanding of the bonding characteristics and electron distribution within the molecule.

Spectroscopic Property Predictions and Correlations

Theoretical calculations can predict various spectroscopic properties of a molecule. These predictions can then be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra. For this compound, computational methods could be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. A strong correlation between the predicted and experimental spectra would confirm the accuracy of the calculated molecular structure and electronic properties.

Vibrational (IR/Raman) Spectroscopy Simulations

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. For a molecule like this compound, DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311G**), would be employed to perform a full geometry optimization of the molecule's ground state. nih.gov Following optimization, frequency calculations are performed to predict the vibrational modes.

These calculations yield a set of frequencies and their corresponding intensities for both IR and Raman spectra. The data allows for the assignment of specific vibrational modes to the observed spectral bands, such as C-H stretching of the piperidine (B6355638) ring, N-O stretching of the nitro group, and C-Br stretching. In studies of similar compounds, a good agreement between calculated and experimental spectra confirms the accuracy of the computed molecular geometry. units.itacs.org

Simulated Vibrational Data (Hypothetical)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-O) asymmetric | ~1520 | Asymmetric stretching of the nitro group |

| ν(N-O) symmetric | ~1345 | Symmetric stretching of the nitro group |

| ν(C-N) aromatic | ~1300 | Stretching of the C-N bond on the phenyl ring |

Electronic (UV-Vis) Spectroscopy Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). diva-portal.orgnih.gov These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, such calculations would identify the electronic transitions, likely π → π* transitions within the nitrophenyl system, responsible for its absorption in the UV-visible range. The predicted spectrum can be compared with experimental data measured in various solvents to validate the theoretical model. diva-portal.org In related nitrophenyl compounds, the absorption maxima are influenced by the electronic nature of substituents and the solvent environment. researchgate.netnih.gov

Predicted Electronic Transition Data (Hypothetical)

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| HOMO → LUMO | ~380 | > 0.1 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical NMR chemical shifts are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework. nih.gov After optimizing the molecular geometry, the magnetic shielding tensors for each nucleus (¹H and ¹³C) are computed. These values are then referenced against a standard, usually tetramethylsilane (B1202638) (TMS), to yield chemical shifts (δ) in ppm. libretexts.org For this compound, these calculations would predict the chemical shifts for the protons and carbons of the piperidine and the nitrophenyl rings. Comparing these theoretical shifts with experimental data helps in the definitive assignment of NMR signals and provides confidence in the computed molecular structure. researchgate.net

Calculated ¹³C NMR Chemical Shifts (Hypothetical)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-NO₂ | ~148 |

| C-Br | ~115 |

| C-N (piperidine) | ~145 |

| Piperidine Cα | ~53 |

| Piperidine Cβ | ~26 |

Theoretical Studies on Reaction Pathways and Transition States

Computational Elucidation of SNAr Reaction Mechanisms

The reaction of 1,4-dibromo-2-nitrobenzene (B110544) with piperidine to form this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. Computational studies can elucidate the detailed mechanism of this transformation. DFT calculations are used to map the potential energy surface of the reaction, identifying key intermediates and transition states. researchgate.net For an SNAr reaction, the mechanism typically involves the formation of a high-energy intermediate known as a Meisenheimer complex, where the nucleophile (piperidine) has added to the aromatic ring. The calculations would determine the structure of this intermediate and the transition states leading to its formation and subsequent collapse to the final product with the loss of a leaving group. Computational studies on similar SNAr reactions have confirmed this stepwise pathway. nih.gov

Activation Energy Calculations and Kinetic Modeling

From the computed potential energy surface, the activation energies (ΔG‡) for each step of the reaction can be determined. The rate-determining step is the one with the highest activation energy barrier, which for many SNAr reactions is the initial formation of the Meisenheimer complex. diva-portal.org These calculated activation energies allow for a theoretical estimation of the reaction rates. Kinetic modeling based on these energies can predict how changes in substituents or reaction conditions will affect the reaction outcome, providing valuable insights for synthetic optimization.

Solvent Effects in Theoretical Predictions

Solvents can significantly influence reaction rates and spectroscopic properties. nih.gov Theoretical models account for solvent effects in two primary ways: implicitly and explicitly. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. diva-portal.org This approach is computationally efficient and often sufficient for predicting general solvent effects on spectra and reaction energetics.

Explicit solvation models involve including a number of individual solvent molecules around the solute in the calculation. chemrxiv.org This method is more computationally intensive but can be crucial for reactions where specific solvent-solute interactions, like hydrogen bonding, play a key role in the mechanism, for instance, by stabilizing a transition state. researchgate.net For the SNAr reaction producing this compound, and for the prediction of its spectroscopic properties, a combination of implicit and explicit models would provide the most accurate and comprehensive understanding of solvent influence.

Investigation of Non-Linear Optical (NLO) Properties

A thorough review of scientific literature and computational chemistry databases reveals a notable absence of specific research focused on the non-linear optical (NLO) properties of the compound this compound. While computational methods such as Density Functional Theory (DFT) are commonly employed to predict the NLO behavior of novel materials, no published studies presenting such theoretical calculations or experimental validations for this particular molecule could be identified.

The NLO properties of organic molecules are of significant interest for applications in photonics and optoelectronics, including optical switching and data storage. These properties are intrinsically linked to the molecular structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, which can lead to a large molecular hyperpolarizability. The structure of this compound, featuring a nitro group (an electron-withdrawing group) and a piperidine ring (an electron-donating group) attached to a phenyl ring, suggests that it could potentially exhibit NLO properties.

However, without dedicated computational or experimental studies, any discussion of its specific NLO characteristics, including polarizability and hyperpolarizability values, would be purely speculative. Scientific inquiry into the NLO properties of materials relies on detailed research findings to substantiate any claims. In the case of this compound, the necessary data from such studies is not currently available in the public domain.

Therefore, the generation of detailed research findings and data tables for the NLO properties of this compound is not possible at this time. Further research, specifically targeted computational modeling and experimental measurements, would be required to elucidate the NLO response of this compound.

Derivatization and Chemical Transformations of 1 4 Bromo 2 Nitrophenyl Piperidine

Modifications at the Piperidine (B6355638) Nitrogen

The nitrogen atom within the piperidine ring of 1-(4-bromo-2-nitrophenyl)piperidine is a tertiary amine. This structural feature dictates the types of reactions it can undergo.

Alkylation and Acylation Reactions

As a tertiary amine, the piperidine nitrogen lacks a proton and therefore cannot undergo traditional acylation reactions. Similarly, standard N-alkylation to form a tertiary amine is not possible. However, the lone pair of electrons on the nitrogen atom allows it to react with strong alkylating agents to form quaternary ammonium (B1175870) salts. This process, known as quaternization, would introduce a positive charge on the nitrogen atom and significantly alter the molecule's electronic properties and solubility.

Introduction of Diverse Amine Moieties for Analog Synthesis

While direct modification of the attached piperidine ring is limited, the synthesis of analogs featuring different amine moieties is a common strategy. ajchem-a.comnih.gov This approach does not involve the derivatization of this compound itself, but rather the use of alternative amines during the initial synthesis. The core reaction is a nucleophilic aromatic substitution on a suitable precursor, such as 1,4-dibromo-2-nitrobenzene (B110544) or 1-bromo-4-chloro-2-nitrobenzene. By reacting the precursor with various cyclic or acyclic secondary amines (e.g., pyrrolidine, morpholine, or substituted piperazines) under basic conditions, a wide array of analogs can be generated. chemicalbook.comresearchgate.net This method allows for systematic exploration of the structure-activity relationship by varying the N-heterocyclic group. ajchem-a.comnih.gov

Transformations of the Nitro Group

The nitro group on the aromatic ring is a key functional handle that can be readily transformed into other functionalities, most notably an amino group.

Reduction to Amino Group and Subsequent Reactions (e.g., Diazotization, Amidation)

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. masterorganicchemistry.com This conversion dramatically changes the electronic nature of the substituent from a strong electron-withdrawing group to a strong electron-donating group. Several reliable methods exist for this reduction, offering chemoselectivity that preserves other functional groups like the bromo substituent. sci-hub.st

Commonly employed methods include:

Catalytic Hydrogenation : This method involves using hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel. masterorganicchemistry.comwikipedia.org It is often clean and high-yielding.

Metal-Acid Systems : Classic reduction methods use easily oxidized metals in an acidic medium. masterorganicchemistry.com Reagent combinations like tin (Sn) or iron (Fe) powder in the presence of hydrochloric acid (HCl) are effective for converting nitroarenes to anilines. wikipedia.orgscispace.com Zinc dust with ammonium chloride also serves as a reducing system. wikipedia.org

Other Reagents : Sodium hydrosulfite or sodium borohydride (B1222165) in the presence of transition metal complexes like Ni(PPh₃)₄ can also be used for the reduction of nitroaromatic compounds. wikipedia.orgjsynthchem.com

The resulting primary amine, 5-bromo-2-(piperidin-1-yl)aniline, is a versatile intermediate. It can undergo further reactions, including:

Amidation : The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form amides. This is also a common strategy to protect the highly reactive amino group. masterorganicchemistry.com

Diazotization : Treatment of the aniline (B41778) derivative with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures yields a diazonium salt. This intermediate is highly useful and can be converted into a wide range of substituents (e.g., -OH, -CN, -F, -Cl, -I) through Sandmeyer-type reactions.

Reactions Involving the Bromo Substituent

The carbon-bromine bond on the aromatic ring provides a prime site for the formation of new carbon-carbon or carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are cornerstones of modern synthetic chemistry for constructing complex molecular architectures. nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira type)

The bromo substituent in this compound and its derivatives is well-suited for various cross-coupling reactions. The choice of reaction depends on the desired final structure.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.netarkat-usa.org It is a robust and widely used method for forming biaryl structures or introducing alkyl or vinyl groups. researchgate.net

Stille Coupling : The Stille reaction involves the coupling of the aryl bromide with an organostannane (organo-tin compound). nih.gov It is known for its tolerance of a wide variety of functional groups.

Heck Coupling : This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene, typically under the influence of a palladium catalyst.

Sonogashira Coupling : To introduce an alkyne moiety, the Sonogashira coupling is employed. It couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. nih.gov

These reactions provide powerful tools for elaborating the molecular scaffold, enabling the synthesis of a vast number of derivatives by connecting diverse fragments at the bromine position.

| Reaction Type | Coupling Partner | Typical Catalyst System | Bond Formed |

| Suzuki-Miyaura | Ar'-B(OH)₂ or Ar'-B(OR)₂ | Pd(PPh₃)₄, Pd(OAc)₂ + Ligand | C-C (Aryl-Aryl) |

| Stille | Ar'-Sn(Alkyl)₃ | Pd(PPh₃)₄ | C-C (Aryl-Aryl) |

| Heck | Alkene (e.g., H₂C=CHR) | Pd(OAc)₂, PdCl₂ | C-C (Aryl-Vinyl) |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(PPh₃)₂Cl₂ + CuI | C-C (Aryl-Alkynyl) |

Nucleophilic Displacement of Bromine

The bromine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing nitro group in the ortho position. This activation facilitates the displacement of the bromide ion by a variety of nucleophiles.

The synthesis of this compound itself is a prime example of this reactivity, where 1,4-dibromo-2-nitrobenzene is treated with piperidine. The piperidine nitrogen acts as the nucleophile, displacing the bromine atom that is ortho to the nitro group. electronicsandbooks.com This selectivity is a direct consequence of the strong electron-withdrawing nature of the nitro group, which stabilizes the Meisenheimer complex intermediate formed during the substitution process at the ortho and para positions. electronicsandbooks.com

Further derivatization through nucleophilic displacement of the remaining bromine atom can be achieved using various nucleophiles. A general procedure for such reactions involves heating the substrate with an amine in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). acs.org

Table 1: Examples of Nucleophilic Displacement Reactions on Aryl Bromides

| Nucleophile | Reagents and Conditions | Product Type | Reference |

| Alkylamine | K₂CO₃ or Cs₂CO₃, DMF or DMSO, 25-120°C, 2-12h | N-Arylpiperazine derivative | acs.org |

| Secondary Amine | Pd₂(dba)₃, Ligand, Base | N-Arylated amine | nih.gov |

| Phenylboronic Acid | Pd(PPh₃)₄, THF | Biphenyl derivative | nih.gov |

Palladium-catalyzed cross-coupling reactions also represent a powerful method for the formal nucleophilic displacement of the bromine atom. These reactions proceed through a different mechanism involving oxidative addition, transmetalation, and reductive elimination. For instance, palladium-catalyzed amination reactions, often employing ligands such as (o-biphenyl)P(t-Bu)₂ or (o-biphenyl)PCy₂, can effectively couple primary and secondary amines with aryl bromides. nih.gov These methods are often compatible with a wide range of functional groups. nih.gov

The Suzuki-Miyaura cross-coupling reaction provides a route to form new carbon-carbon bonds by reacting the aryl bromide with a boronic acid derivative in the presence of a palladium catalyst and a base. nih.govucl.ac.uk This has been demonstrated in the reaction of 1-bromo-4-nitrobenzene (B128438) with phenylboronic acid to yield 2-methyl-4'-nitrobiphenyl, showcasing the utility of this method for creating biaryl structures. nih.gov Similarly, Stille cross-coupling reactions with organotin reagents can be employed to introduce alkenyl groups. nih.gov

Ring Expansion and Contraction Strategies of the Piperidine Ring System

Modification of the piperidine ring itself offers another avenue for structural diversification. Both ring expansion and contraction strategies can lead to novel heterocyclic systems.

Ring Contraction:

Photochemically-induced ring contraction of N-aroyl piperidines to the corresponding N-aroyl pyrrolidines has been reported. This transformation is believed to proceed via a Norrish Type II reaction, involving a 1,5-hydrogen atom transfer from the piperidine ring to the excited carbonyl group, followed by cyclization and cleavage. However, the substitution pattern on the aroyl group is critical. Research has shown that the presence of a para-nitro substituent on the N-benzoyl group of piperidine completely inhibits this photochemical ring contraction, leading to the recovery of the starting material. acs.org This is attributed to the photoquenching nature of the nitro group. acs.org This finding suggests that direct ring contraction of this compound via this photochemical route would be challenging due to the presence of the nitro group on the phenyl ring.

Ring Expansion:

General strategies for the ring expansion of piperidines and other N-heterocycles have been developed, although specific examples starting from this compound are not prevalent in the literature. One common approach involves the rearrangement of N-substituted piperidines. For example, the ring expansion of prolinols (pyrrolidine derivatives) to 3-substituted piperidines can be achieved via an aziridinium (B1262131) intermediate. nih.gov This method's success depends on the regioselective attack of a nucleophile on the intermediate. nih.gov Another strategy involves the ring expansion of aziridines fused to a cyclohexane (B81311) ring, which can lead to the formation of substituted piperidines. researchgate.net The synthesis of optically active 3-substituted 1-benzylpiperidines has been accomplished through the ring expansion of 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with various nucleophiles. rsc.org These general methodologies could potentially be adapted to derivatives of this compound to access larger ring systems.

Stereoselective Transformations

The introduction of stereocenters into the piperidine ring of this compound can lead to a wide array of chiral derivatives with potential applications in medicinal chemistry and materials science. While stereoselective transformations specific to this exact compound are not widely reported, numerous general methods for the asymmetric synthesis and derivatization of piperidines exist and could be applied.

Table 2: General Strategies for Stereoselective Piperidine Synthesis and Functionalization

| Method | Description | Key Features | Reference |

| Asymmetric Hydrogenation | Reduction of pyridine (B92270) precursors using chiral catalysts. | Can provide access to enantiomerically enriched piperidines. | nih.gov |

| Nitro-Mannich Reaction | Diastereoselective reaction of nitroalkanes with imines. | Creates multiple contiguous stereocenters. | ucl.ac.uk |

| Rhodium-Catalyzed C-H Functionalization | Site-selective and stereoselective introduction of functional groups. | Catalyst and protecting group control the outcome. | nih.gov |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials like amino acids. | Provides a reliable source of asymmetry. | electronicsandbooks.com |

| [4+2] Annulation | Reaction of imines with allenes catalyzed by chiral phosphines. | Furnishes functionalized piperidine derivatives with good stereoselectivity. | acs.org |

One powerful approach is the asymmetric hydrogenation of substituted pyridinium (B92312) salts or tetrahydropyridines using chiral transition metal catalysts, such as those based on iridium or rhodium. nih.gov This can lead to highly enantiomerically enriched piperidine derivatives. nih.gov

The nitro-Mannich reaction offers a route to diastereomerically controlled piperidines. The reaction between a β-substituted nitroalkane and a glyoxylate (B1226380) imine can generate β-nitro-amines with good selectivity, which can then be reductively cyclized to form stereochemically pure piperidines. ucl.ac.uk

Furthermore, rhodium-catalyzed C-H functionalization of the piperidine ring has emerged as a versatile tool for site-selective and stereoselective synthesis. The choice of the chiral rhodium catalyst and the nitrogen protecting group can direct the functionalization to different positions of the piperidine ring with high levels of diastereoselectivity and enantioselectivity. nih.gov

The use of the chiral pool, starting from enantiomerically pure compounds such as amino acids, is a well-established strategy for the synthesis of chiral piperidines. electronicsandbooks.com Additionally, asymmetric [4+2] annulation reactions between imines and allenes, catalyzed by chiral phosphines, have been developed to produce a variety of functionalized piperidines with excellent stereocontrol. acs.org These established methodologies provide a roadmap for the potential stereoselective transformations of the this compound scaffold.

Synthetic Utility and Building Block Applications in Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of reactive sites on the aromatic ring of 1-(4-Bromo-2-nitrophenyl)piperidine makes it an ideal starting material for the synthesis of more intricate molecular architectures. The bromine atom can participate in various cross-coupling reactions, while the nitro group can be readily reduced to an amine, which can then undergo a variety of cyclization reactions.

Precursor for Advanced Heterocyclic Scaffolds

The reactivity of this compound has been harnessed to create a variety of advanced heterocyclic structures. For instance, the nitro group can be reduced to an amine, which can then react with a suitable partner to form a new heterocyclic ring. The bromine atom can also be displaced or used in coupling reactions to further functionalize the molecule.

Building Block for Nitrogen-Containing Polycyclic Systems

The presence of the piperidine (B6355638) ring and the potential to introduce another nitrogen-containing ring through the transformation of the nitro group makes this compound a valuable precursor for the synthesis of nitrogen-containing polycyclic systems. These systems are of significant interest due to their presence in many biologically active natural products and pharmaceutical agents.

Applications in the Construction of Diverse Chemical Libraries

The ability to perform a variety of chemical transformations on this compound makes it a useful scaffold for the construction of diverse chemical libraries. By systematically varying the reaction conditions and the coupling partners, a large number of distinct molecules can be synthesized from this single starting material. These libraries are invaluable tools in drug discovery and materials science for the identification of new lead compounds with desired properties.

Methodological Advancements Facilitated by the Compound's Reactivity

The study of the reactivity of this compound has led to advancements in synthetic methodologies. For example, new and improved methods for the reduction of nitroarenes and for the formation of carbon-nitrogen and carbon-carbon bonds have been developed and optimized using this compound as a model system.

Structure-Reactivity Relationship Studies in Synthetic Design

The well-defined structure of this compound allows for systematic studies of its structure-reactivity relationships. By modifying the substituents on the phenyl ring or the piperidine moiety, chemists can probe the electronic and steric effects that govern the outcome of chemical reactions. This fundamental understanding is crucial for the rational design of new synthetic strategies and for predicting the reactivity of related molecules.

Table of Synthetic Reactions:

| Reactant | Reagents and Conditions | Product Type |

| This compound | Alkylamine, K₂CO₃ or CsCO₃, DMF or DMSO, 25-120°C | Substituted aminophenylpiperidine derivative |

常见问题

Q. What are the optimized synthetic routes for 1-(4-Bromo-2-nitrophenyl)piperidine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of piperidine derivatives often involves nucleophilic substitution or coupling reactions. For brominated aromatic systems, Suzuki-Miyaura coupling or Ullmann-type reactions may be employed. In related work, 1-(4-Bromo-benzenesulfonyl)-piperidine was synthesized via sulfonylation of piperidine using 4-bromobenzenesulfonyl chloride under basic conditions, achieving 82% yield . For nitro-substituted analogs, nitration of pre-functionalized intermediates (e.g., bromophenylpiperidine) using mixed acids (HNO₃/H₂SO₄) requires controlled temperatures (0–5°C) to avoid over-nitration. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the target compound.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. The aromatic proton signals in the 7–8 ppm range (doublets for bromo and nitro groups) and piperidine ring protons (δ 1.5–3.0 ppm) should align with predicted splitting patterns .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify molecular ion peaks (e.g., [M+H]⁺). For example, a related sulfonylated piperidine derivative showed a molecular ion at m/z 275.09805 in HRMS(ESI) .

- IR Spectroscopy : Stretching frequencies for NO₂ (~1520, 1350 cm⁻¹) and C-Br (~600 cm⁻¹) bonds confirm functional groups .

Q. What safety protocols are essential when handling brominated nitroaromatic piperidine derivatives?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to volatile intermediates (e.g., nitration byproducts).

- Storage : Store at –20°C in amber vials to prevent photodegradation, as recommended for structurally similar brominated compounds .

- Waste Disposal : Neutralize acidic residues before disposal, following institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., GC-MS vs. NMR) be resolved during structural elucidation?

Methodological Answer:

- Data Cross-Validation : Compare GC-MS fragmentation patterns with NMR assignments. For example, in a study of 1-acylpiperidines, GC-MS showed low-intensity molecular ions (0.5–8.0%), whereas NMR provided definitive proof of acylation at the piperidine nitrogen .

- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled reagents to clarify ambiguous signals in crowded spectra.

- Computational Modeling : Density functional theory (DFT) can predict NMR/IR spectra for comparison with experimental data .

Q. What strategies are effective for derivatizing this compound to study structure-activity relationships (SAR)?

Methodological Answer:

- Acylation : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) using triethylamine as a base, yielding 1-acyl derivatives for biological testing .

- Cross-Coupling : Leverage the bromo substituent for Pd-catalyzed couplings (e.g., with aryl boronic acids) to introduce diverse aryl groups .

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further functionalization (e.g., amide formation) .

Q. How can impurities in this compound batches be identified and quantified?

Methodological Answer:

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 249–296 nm, based on nitroaromatic absorbance ). Calibrate against reference standards (e.g., 4-anilinopiperidine analogs ).

- Spiking Experiments : Add known impurities (e.g., de-brominated byproducts) to assess chromatographic resolution .

- Limit Tests : Follow ICH Q3A guidelines for residual solvents and heavy metals .

Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/water). Use SHELXL for refinement, as it is robust for small molecules and handles twinning or high-resolution data .

- Data Collection : Optimize using Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector. A related piperidine derivative had a final R-factor of 0.039 .

- Twinning Analysis : Employ SHELXD for structure solution if crystals are twinned .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。